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An In-Depth Technical Guide to the NVIDIA H100 for Academic Research

For researchers, scientists, and professionals in drug development, the NVIDIA H100 Tensor
Core GPU, based on the Hopper architecture, represents a significant leap in computational
power. This guide delves into the core technical features of the H100, providing a
comprehensive overview of its capabilities for demanding academic research workloads.

Architectural Innovations of the Hopper GPU

The NVIDIA H100 is built upon the Hopper architecture, which introduces several key
advancements over its predecessors. Manufactured using a custom TSMC 4N process, it
packs 80 billion transistors, leading to substantial improvements in performance and efficiency.

[1][2]

Fourth-Generation Tensor Cores and the Transformer
Engine

At the heart of the H100's Al prowess are its fourth-generation Tensor Cores. These cores,
combined with the innovative Transformer Engine, deliver unprecedented acceleration for Al
workloads, particularly for the large language models (LLMs) and transformer networks that are
increasingly used in scientific research.[3] The Transformer Engine intelligently manages and
dynamically selects between FP8 and 16-bit calculations, which can lead to up to 9 times faster
Al training and 30 times faster Al inference on large language models compared to the A100.[4]
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DPX Instructions for Dynamic Programming

The H100 introduces a new instruction set, DPX, designed to accelerate dynamic programming
algorithms.[5] This is particularly beneficial for bioinformatics research, such as DNA sequence
alignment using algorithms like Smith-Waterman and Needleman-Wunsch.[1][5] With DPX
instructions, these algorithms can see speedups of up to 7 times compared to the NVIDIA A100
GPU.[5] In a multi-GPU setup, the acceleration can be even more significant, with a node of
four H100 GPUs speeding up the Smith-Waterman algorithm by 35 times.[1]
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Quantitative Specifications

The following tables summarize the key quantitative specifications of the NVIDIA H100, with
comparisons to its predecessor, the NVIDIA A100, where relevant.

Table 1: Core Architectural Specifications
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NVIDIA H100 NVIDIA A100
Feature NVIDIA H100 (PCle)

(SXM5) (SXM4)
GPU Architecture Hopper Hopper Ampere
Transistors 80 Billion 80 Billion 54 Billion
CUDA Cores 16,896 14,592 6,912

Tensor Cores

528 (4th Gen)

456 (4th Gen)

432 (3rd Gen)

L2 Cache 50 MB 50 MB 40 MB
Memory 80 GB HBM3 80 GB HBM2e 80 GB HBM2e
Memory Bandwidth 3.35TB/s 2 TB/s 2 TB/s

4th Gen (600 GB/s via

NVLink 4th Gen (900 GB/s) ] 3rd Gen (600 GB/s)
bridge)

TDP Up to 700W 350W 400W
Sources:[1][2][6][7][8][9]
Table 2: Peak Performance (TFLOPS)

Precision H100 SXM5 H100 PCle A100 SXM4

FP64 34 26 9.7

FP64 Tensor Core 67 51 19.5

FP32 67 51 19.5

TF32 Tensor Core 989 756 312

BFLOAT16 Tensor

1,979 1,513 624

Core

FP16 Tensor Core 1,979 1,513 624

FP8 Tensor Core 3,958 3,026 N/A

INT8 Tensor Core 3,958 3,026 1,248
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*With Sparsity. Sources:[4][10][11]

Multi-GPU Scalability with NVLink and NVSwitch

For large-scale research problems, the ability to scale across multiple GPUs is critical. The
H100 features fourth-generation NVLink, providing up to 900 GB/s of GPU-to-GPU
interconnect bandwidth.[12] This is further enhanced by the third-generation NVSwitch
technology, which allows for the creation of large, multi-node GPU clusters.[13] An NVLink
Switch System can connect up to 256 H100 GPUs, enabling massive parallel processing for
the most demanding computational tasks.[4][13]
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Confidential Computing for Secure Research

A groundbreaking feature of the H100 is its support for confidential computing, making it the
world's first accelerator with this capability.[4][14] This is crucial for research involving sensitive
data, such as patient records in drug discovery or proprietary genomic data. Confidential
computing on the H100 creates a hardware-based trusted execution environment (TEE),
isolating and protecting data and code in use, even from the host operating system or
hypervisor.[14][15] The process involves a secure boot, hardware-level memory encryption,
and an attestation mechanism to verify the integrity of the environment before processing
sensitive data.[3][15]
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Experimental Protocols for Key Research Areas

The following sections provide detailed methodologies for benchmark experiments in key
academic research domains, based on published studies and best practices.

Molecular Dynamics Simulations

Objective: To benchmark the performance of molecular dynamics simulations using software
packages like GROMACS or AMBER on the NVIDIA H100.

Methodology:
e System Preparation:

o Select a standard benchmark system, such as the STMV (Satellite Tobacco Mosaic Virus)
with approximately 1 million atoms, or a smaller system like DHFR (Dihydrofolate
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reductase) in explicit solvent.

o Prepare the system using standard molecular dynamics setup procedures, including
solvation, ionization, and energy minimization.

e Simulation Parameters (for GROMACS):
o Integrator:md (leap-frog)
o Time Step: 2 fs
o Coulomb Type: PME (Particle Mesh Ewald)
o Cut-off Scheme: Verlet
o Constraints:h-bonds
o Temperature Coupling: V-rescale
o Pressure Coupling: Parrinello-Rahman
» Execution:

o Run the simulation on a single H100 GPU and record the simulation performance in
nanoseconds per day (ns/day).

o For multi-GPU benchmarks, utilize a system with multiple H100s connected via NVLink
and run the simulation in parallel, ensuring the workload is appropriately distributed.

o For enhanced throughput with multiple smaller simulations, NVIDIA Multi-Process Service
(MPS) can be employed to allow multiple MPI ranks to run concurrently on a single GPU.

o Data Analysis:

o Compare the ns/day performance of the H100 against previous generation GPUs like the
A100.

o Analyze the scalability of performance with an increasing number of GPUs.
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Sources:[13][16][17]

Genomics and Bioinformatics: Smith-Waterman
Algorithm

Objective: To evaluate the performance of the Smith-Waterman algorithm for protein database
search using the CUDASW++ software on the NVIDIA H100.

Methodology:
o Software and Database:

o Use the CUDASW++ 4.0 software, which is optimized for modern GPU architectures and
utilizes the H100's DPX instructions.[14]

o Benchmark against standard protein databases such as Swiss-Prot, UniRef50, or
TrEMBL.[14]

o Execution Parameters:
o Run the database search with a set of query protein sequences of varying lengths.
o Utilize a standard substitution matrix, such as BLOSUM®62.
o Execute the search on a single H100 GPU.

e Performance Measurement:

o The primary performance metric is Giga Cell Updates Per Second (GCUPS), which
measures the rate at which the dynamic programming matrix cells are computed.

o Record the total execution time for the database search.
o Comparative Analysis:

o Compare the GCUPS and execution time of the H100 with the A100 and other GPU
architectures.
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o Evaluate the performance scaling when using multiple H100 GPUs in a single node.

Sources:[5][14][15]

Deep Learning for Drug Discovery

Objective: To benchmark the training performance of a deep learning model for a drug
discovery task, such as predicting protein-ligand binding affinity, on the NVIDIA H100.

Methodology:
e Model and Dataset:

o Utilize a graph neural network (GNN) architecture, which is well-suited for learning from
molecular structures.

o Train the model on a large-scale public dataset such as PDBbind or BindingDB, which
contain protein-ligand complexes with experimentally determined binding affinities.

 Training Protocol:
o Framework: Use a popular deep learning framework like PyTorch or TensorFlow.

o Precision: Leverage the H100's Transformer Engine to enable mixed-precision training
with FP8 for accelerated performance.

o Hyperparameters:
» Batch Size: Maximize the batch size that fits into the H100's 80 GB HBM3 memory.
» Optimizer: Adam or AdamW.
» Learning Rate: Use a learning rate scheduler, such as cosine annealing.

o Distributed Training: For multi-GPU training, use a library like PyTorch
DistributedDataParallel (DDP) to scale the training across multiple H100 GPUs.

e Performance Evaluation:
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o Measure the training throughput in terms of the number of molecules processed per
second.

o Record the time to convergence to a target validation accuracy or loss.

e Benchmarking:

o Compare the training throughput and time to convergence of the H100 with the A100.

o Analyze the impact of using FP8 precision on both training speed and final model
accuracy.

Sources:[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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